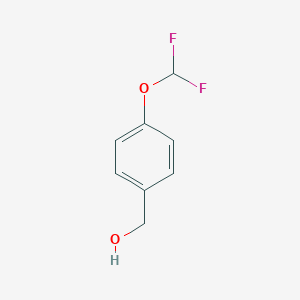

4-(Difluoromethoxy)benzyl alcohol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIDWXYUJAUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371754 | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170924-50-2 | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethoxy Benzyl Alcohol and Its Analogs

Multi-Step Synthetic Routes

Multi-step synthesis remains the most common approach for the preparation of 4-(difluoromethoxy)benzyl alcohol. These routes typically involve the initial preparation of a suitable phenolic precursor, followed by the introduction of the difluoromethoxy group and subsequent modification to form the benzyl (B1604629) alcohol moiety.

Preparation of Phenolic Precursors for Difluoromethoxy Introduction

The synthesis of this compound often commences with a readily available phenolic precursor, such as 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde (B117250). The synthesis of 4-hydroxybenzyl alcohol can be achieved through the reaction of phenol (B47542) with formaldehyde in the presence of a base. This reaction, however, can produce a mixture of ortho and para isomers, necessitating purification steps to isolate the desired 4-hydroxybenzyl alcohol.

Alternatively, 4-hydroxybenzaldehyde serves as a common starting material. The aldehyde functionality can be introduced into the phenol ring through various formylation reactions. A key advantage of using 4-hydroxybenzaldehyde as the precursor is that the aldehyde group can be reduced to the corresponding alcohol in a later step.

A variety of substituted phenolic precursors can also be employed to generate analogs of this compound. For instance, 3,4-dihydroxybenzaldehyde can be selectively difluoromethylated to produce 4-(difluoromethoxy)-3-hydroxybenzaldehyde, which can then be reduced to the corresponding benzyl alcohol.

| Precursor | Synthetic Method | Key Reagents |

| 4-Hydroxybenzyl alcohol | Reaction of phenol with formaldehyde | Formaldehyde, Base (e.g., NaOH) |

| 4-Hydroxybenzaldehyde | Formylation of phenol | Vilsmeier-Haack or Reimer-Tiemann reaction |

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Selective difluoromethylation of 3,4-dihydroxybenzaldehyde | Chlorodifluoromethane, Base (e.g., K₂CO₃) |

Reduction Strategies for Benzyl Alcohol Moiety Formation

The formation of the benzyl alcohol moiety is a crucial step in the synthesis of this compound, typically achieved through the reduction of the corresponding benzaldehyde derivative. A common precursor for this reduction is 4-(difluoromethoxy)benzaldehyde (B1349792).

The reduction of the aldehyde group can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this transformation due to their efficiency and selectivity. The reaction is typically carried out in an appropriate solvent, such as methanol (B129727) or ethanol for NaBH₄ and tetrahydrofuran (B95107) (THF) or diethyl ether for LiAlH₄.

For instance, the reduction of 4-(difluoromethoxy)benzaldehyde with NaBH₄ in methanol provides a high yield of this compound. Similarly, other reducing agents like diisobutylaluminum hydride (DIBAL-H) have been utilized for the reduction of related benzaldehyde derivatives to their corresponding benzyl alcohols.

| Starting Material | Reducing Agent | Solvent | Product |

| 4-(Difluoromethoxy)benzaldehyde | Sodium borohydride (NaBH₄) | Methanol | This compound |

| 4-(Difluoromethoxy)benzaldehyde | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| 4-Alkoxy-3-(trifluoromethyl)benzaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Toluene/THF | 4-Alkoxy-3-(trifluoromethyl)benzyl alcohol |

Etherification Reactions Utilizing Difluoromethylating Agents

The introduction of the difluoromethoxy group onto the phenolic precursor is a pivotal step. This is typically achieved through an etherification reaction using various difluoromethylating agents. The choice of reagent and reaction conditions can significantly impact the yield and selectivity of the reaction.

Difluoromethyl bromide (CH₂F₂Br) and difluoromethyl iodide (CH₂F₂I) are common reagents for the O-difluoromethylation of phenols. The reaction generally proceeds via a nucleophilic substitution mechanism, where the phenoxide ion, generated by a base, attacks the electrophilic difluoromethylating agent.

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The higher reactivity of the iodide leaving group in difluoromethyl iodide often allows for milder reaction conditions compared to the bromide analog.

Difluoromethyl sulfonates, such as difluoromethyltriflate (HCF₂OTf), are highly effective reagents for the difluoromethylation of phenols. These reagents are known for their high reactivity, allowing for rapid and efficient ether formation under mild conditions.

The reaction with difluoromethyltriflate is typically performed in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like acetonitrile. This method exhibits broad functional group tolerance, making it suitable for complex molecules. The mechanism is proposed to proceed through the in-situ generation of difluorocarbene (:CF₂), which then reacts with the phenolate.

Another class of sulfonate-based reagents includes S-(difluoromethyl)sulfonium salts, which serve as stable difluorocarbene precursors. These reagents react with phenols in the presence of a base like lithium hydroxide to afford the corresponding aryl difluoromethyl ethers in good to excellent yields.

| Difluoromethylating Agent | Base | Solvent | Key Features |

| Difluoromethyl Bromide (CH₂F₂Br) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Common and accessible reagent. |

| Difluoromethyl Iodide (CH₂F₂I) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | More reactive than the bromide analog. |

| Difluoromethyltriflate (HCF₂OTf) | KOH | Acetonitrile | Highly reactive, fast reaction times. |

| S-(Difluoromethyl)sulfonium salt | LiOH | - | Bench-stable difluorocarbene precursor. |

Mechanochemical Approaches to Difluoromethylation

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. In the context of difluoromethylation, mechanochemical methods offer advantages such as reduced solvent waste and potentially enhanced reaction rates.

The mechanochemical difluoromethylation of phenols can be achieved by ball-milling the phenolic substrate with a difluoromethylating agent and a suitable base. For example, the use of chlorodifluoromethyl phenyl sulfone as a difluorocarbene source in a solvent-free mechanochemical process has been reported for the difluoromethylation of various phenols. This method demonstrates good functional group tolerance and short reaction times.

While the direct mechanochemical synthesis of this compound has not been extensively detailed, the successful difluoromethylation of other phenolic compounds suggests its potential applicability. Further research in this area could lead to more environmentally friendly and efficient synthetic routes for this important compound.

Solvent-Free Reactions for Difluoromethyl Ether Synthesis

In the pursuit of greener and more efficient chemical processes, solvent-free reactions have emerged as a powerful tool for the synthesis of difluoromethyl ethers. Mechanochemical methods, which utilize mechanical energy to initiate and sustain chemical reactions, have been successfully employed for the difluoromethylation of alcohols. These reactions are typically conducted in a ball mill, where the mechanical forces generated by the grinding media facilitate the reaction between the alcohol substrate and a difluorocarbene precursor.

One common approach involves the in situ generation of difluorocarbene from a precursor such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br). chinesechemsoc.orgchinesechemsoc.org The reaction is activated by a fluoride source, like potassium hydrogen fluoride (KFHF), and often supported by a grinding auxiliary, such as cesium chloride (CsCl), to ensure efficient mixing and reaction kinetics. chinesechemsoc.orgchinesechemsoc.org This solvent-free approach offers several advantages, including reduced waste generation, elimination of hazardous organic solvents, and often shorter reaction times compared to traditional solution-phase methods. chinesechemsoc.orgchinesechemsoc.org The high concentration of reactants under solvent-free conditions can lead to enhanced reaction rates and yields. chinesechemsoc.org

Ball Milling Techniques for Efficient Transformation of Alcohols

Ball milling has proven to be a highly effective technique for the efficient transformation of a wide range of alcohols into their corresponding difluoromethyl ethers. chinesechemsoc.orgchinesechemsoc.org This mechanochemical approach is applicable to primary, secondary, and even sterically hindered tertiary alcohols, often providing excellent yields (up to 99%) within a short reaction time of about one hour at room temperature. chinesechemsoc.orgchinesechemsoc.org

The process involves milling the alcohol with a difluorocarbene precursor, an activator, and a grinding auxiliary in a stainless steel, zirconium dioxide, or polytetrafluoroethylene (PTFE) milling jar containing grinding balls. chinesechemsoc.org The choice of milling equipment can influence the reaction yield, with PTFE jars sometimes offering superior results due to their chemical inertness and reduced surface adhesion. chinesechemsoc.org The simplicity of the work-up procedure, which often involves a simple filtration to remove solid reagents and byproducts, further highlights the practical advantages of this technique. chinesechemsoc.org

The general applicability of this method has been demonstrated with a variety of benzyl alcohol derivatives. For instance, benzyl alcohols with different substituents on the aromatic ring have been successfully converted to their corresponding difluoromethyl ethers in high yields. chinesechemsoc.org

Patent-Disclosed Synthetic Strategies

The synthesis of this compound and its analogs is also described in patent literature, highlighting commercially viable routes to these important compounds. These strategies often focus on the use of readily available starting materials and scalable reaction conditions.

Coupling of Amino-substituted Benzoic Acids with Difluoromethoxy Derivatives

While a direct patent for the synthesis of this compound from an amino-substituted benzoic acid and a difluoromethoxy derivative is not prominently available, a plausible synthetic route can be conceptualized based on established organic chemistry principles. This strategy would likely involve the initial preparation of a 4-amino-substituted benzoic acid derivative, which is then converted to the target benzyl alcohol. A patented process for preparing 4-aminobenzoic acid derivatives involves the reaction of 1,4-phthalic acid derivatives with hydroxylamine, followed by a rearrangement reaction. google.com

A hypothetical route to this compound could start with 4-aminobenzoic acid. The amino group could be protected, followed by the introduction of the difluoromethoxy group at the para position, potentially through a reaction involving a difluoromethoxylating agent. The carboxylic acid functionality could then be reduced to the corresponding benzyl alcohol.

Alternatively, a process analogous to the production of other 4-aminobenzyl alcohol derivatives could be envisioned. For example, a patented method describes the production of 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols. google.com This involves the fermentative oxidation of the corresponding toluene derivative or the reduction of the corresponding benzaldehyde or benzoate ester. google.com Adapting this to the synthesis of this compound would require a suitable 4-(difluoromethoxy)toluene or a corresponding benzaldehyde or benzoic acid derivative as the starting material.

Catalytic Reduction of Nitroaromatic Precursors

A common and industrially relevant strategy for the synthesis of aromatic amines, which can be precursors to other functional groups, is the catalytic reduction of nitroaromatic compounds. This approach can be adapted for the synthesis of this compound. The synthesis would commence with the preparation of a suitable nitroaromatic precursor, such as 1-(difluoromethoxy)-4-nitrobenzene. The synthesis of this precursor can be achieved by reacting a nitrophenol with a difluorochloromethane source in the presence of a base. google.com

The subsequent step involves the catalytic hydrogenation of the nitro group to an amino group. This transformation is typically carried out using a variety of catalysts, such as ruthenium supported on carbon (Ru/CMK-3), under a hydrogen atmosphere. researchgate.net The resulting 4-(difluoromethoxy)aniline could then be further functionalized.

To obtain the target benzyl alcohol, a multi-step sequence would be necessary. The amino group of 4-(difluoromethoxy)aniline could be converted to a different functional group, such as a hydroxyl or a halide, via a diazonium salt intermediate. This new functional group could then be used to introduce the hydroxymethyl group. A more direct approach would involve the reduction of a 4-(difluoromethoxy)nitro-substituted precursor that already contains a group that can be converted to the benzyl alcohol, such as a benzaldehyde or a benzoic acid. For instance, the catalytic hydrogenation of 4-(difluoromethoxy)nitrobenzaldehyde would directly yield 4-(difluoromethoxy)benzylamine (B61096), which would then require further steps to convert the amine to the alcohol. A more feasible route would involve the reduction of 4-(difluoromethoxy)benzoic acid, which can be prepared from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde through oxidation. googleapis.com

Optimization of Reaction Conditions and Purification Protocols

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and catalyst is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Effects of Reaction Temperature and Solvent Choice on Yield and Selectivity

The reaction temperature is a critical parameter that can significantly influence the rate and outcome of a chemical reaction. In the synthesis of benzyl alcohol derivatives, the optimal temperature is often a compromise between achieving a reasonable reaction rate and maintaining high selectivity. For instance, in the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, the reaction temperature for the introduction of the hydroxymethyl group is controlled between 0 and -78 °C to ensure selectivity. google.com Higher temperatures can sometimes lead to the formation of undesired side products. Conversely, in some reactions, elevated temperatures are necessary to drive the reaction to completion. For example, the reaction of 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide is carried out at 40-120 °C. google.com The effect of temperature on the oxidation of benzyl alcohol has also been studied, showing that it can influence both the conversion of the starting material and the selectivity towards the desired aldehyde product. researchgate.net

Data Tables

Table 1: Mechanochemical Synthesis of Difluoromethyl Ethers

| Substrate | Difluorocarbene Precursor | Activator | Grinding Auxiliary | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | TMSCF₂Br | KFHF | CsCl | up to 99 | chinesechemsoc.org |

| Secondary Alcohols | TMSCF₂Br | KFHF | CsCl | up to 99 | chinesechemsoc.org |

| Tertiary Alcohols | TMSCF₂Br | KFHF | CsCl | up to 99 | chinesechemsoc.org |

Table 2: Catalytic Hydrogenation of Nitrobenzene Derivatives

| Substrate | Catalyst | Solvent | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 4-MeO-nitrobenzene | Ru/CMK-3 | Ethanol | 2.5 | Complete | researchgate.net |

| 3-Cl-nitrobenzene | Ru/CMK-3 | Not specified | Not specified | High activity | researchgate.net |

Chromatographic and Recrystallization Techniques for Compound Purity

The purification of this compound, like many organic compounds, relies on techniques that exploit differences in the physical and chemical properties between the desired product and any impurities. Column chromatography and recrystallization are standard and effective methods for achieving high purity.

Chromatographic Methods

Silica gel column chromatography is a widely employed technique for the purification of benzyl alcohol derivatives. While specific solvent systems for this compound are not explicitly detailed in readily available scientific literature, general principles and data from closely related compounds can be applied. The polarity of the solvent system is crucial for effective separation. A common approach involves using a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether.

For structurally similar compounds, such as other halogenated or alkoxy-substituted benzyl alcohols, various solvent systems have been proven effective. The optimal solvent system for this compound would be determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC).

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid compounds. The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

The choice of solvent for the recrystallization of this compound would depend on its specific solubility profile. Common solvents for the recrystallization of benzyl alcohol derivatives include mixtures of alkanes (like hexane or heptane) with more polar solvents such as ethyl acetate, or alcohols like ethanol or methanol, often in combination with water. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting purified crystals are then isolated by filtration.

Without specific experimental data for this compound, the following table provides a general guide to solvent selection for the purification of aromatic alcohols based on established principles of chromatography and recrystallization.

| Purification Technique | Solvent System Component (Non-polar) | Solvent System Component (Polar) | Rationale |

| Silica Gel Chromatography | Hexane, Heptane, Petroleum Ether | Ethyl Acetate, Diethyl Ether, Dichloromethane | The ratio is adjusted to achieve optimal separation based on the polarity of the target compound and impurities. |

| Recrystallization | Water, Ethanol, Methanol | Toluene, Acetone, Ethyl Acetate | A single solvent or a binary solvent system is chosen based on the differential solubility of the compound at high and low temperatures. |

Table 1. General Solvent Systems for the Purification of Aromatic Alcohols.

Chemical Reactivity and Transformative Potential of 4 Difluoromethoxy Benzyl Alcohol

Oxidation Reactions of the Alcohol Group

The primary alcohol functional group in 4-(difluoromethoxy)benzyl alcohol is a key site for oxidative transformations, allowing for its conversion into valuable aldehydes and carboxylic acids. The nature of the product is highly dependent on the chosen oxidant and reaction conditions.

Conversion to Corresponding Aldehydes and Carboxylic Acids

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids. chemguide.co.uk To obtain the aldehyde, 4-(difluoromethoxy)benzaldehyde (B1349792), milder oxidizing agents or specific reaction setups are necessary to prevent over-oxidation. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this partial oxidation. libretexts.org These reagents are effective at converting primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid. libretexts.org The general principle involves using a limited amount of the oxidizing agent and often removing the more volatile aldehyde from the reaction mixture by distillation as it forms. chemguide.co.uk

For the synthesis of 4-(difluoromethoxy)benzoic acid, stronger oxidizing agents and more forcing conditions are required. chemguide.co.uk Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), the latter often generated in situ from chromium trioxide (CrO3) and sulfuric acid (Jones reagent). libretexts.orgyoutube.com In this process, the alcohol is first oxidized to the aldehyde, which then undergoes further oxidation to the carboxylic acid. chemguide.co.uk To ensure the complete conversion to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uk

A study on the photo-oxidation of aromatic alcohols demonstrated that under light irradiation and in the presence of oxygen, benzyl (B1604629) alcohols could be converted to their corresponding carboxylic acids in good yields. nih.gov While this study did not specifically use this compound, it highlighted a potentially greener route for such transformations. nih.gov

| Starting Material | Product | Reagent/Condition | Key Feature |

| Primary Alcohol | Aldehyde | PCC or DMP | Partial Oxidation |

| Primary Alcohol | Carboxylic Acid | KMnO4 or H2CrO4 | Full Oxidation |

| Benzyl Alcohol | Benzoic Acid | Light/O2 | Photo-oxidation |

Catalytic Aerobic Oxidation Processes

Catalytic aerobic oxidation offers a more environmentally friendly and economically viable alternative to stoichiometric oxidation methods. These processes utilize atmospheric oxygen as the ultimate oxidant, with a catalyst facilitating the reaction. A notable system for the aerobic oxidation of benzyl alcohols employs a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. rsc.org This method is effective for a range of substituted benzyl alcohols and proceeds at room temperature using ambient air. rsc.org The reaction progress is often indicated by a distinct color change, for instance, from red-brown to green, signifying the consumption of the starting alcohol. rsc.org

While the specific application to this compound is not detailed, the broad applicability to other substituted benzyl alcohols suggests its potential utility. rsc.org Research has also focused on bimetallic nanoparticle catalysts, such as supported Pd-Ni, to improve selectivity in the solvent-free oxidation of benzyl alcohol. cjcatal.com The addition of nickel to palladium was found to suppress the formation of toluene, an undesired byproduct, thereby enhancing the selectivity towards the desired benzaldehyde. cjcatal.com This was attributed to a modification of the catalyst surface that weakens the dissociative adsorption of the alcohol and promotes the oxygen species involved in the oxidation pathway. cjcatal.com

Reduction Reactions

The reactivity of this compound also extends to reduction reactions, which can target the alcohol group or other functionalities within the molecule, depending on the chosen methodology.

Formation of Benzyl Ethers

The hydroxyl group of this compound can be converted into an ether linkage, a common strategy for protecting the alcohol functionality during multi-step syntheses. The Williamson ether synthesis is a classical and widely used method for this transformation. organic-chemistry.org This reaction involves the deprotonation of the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org

For the synthesis of fluorinated benzyl ethers, which can offer advantages in NMR spectral resolution for complex molecules like oligosaccharides, similar Williamson ether synthesis protocols are employed. wiserpub.com For instance, various fluorinated benzyl bromides can be reacted with an alcohol in the presence of a base to yield the corresponding fluorinated benzyl ethers. wiserpub.com

Another approach for forming benzyl ethers is through the reductive etherification of carbonyl compounds. organic-chemistry.org While not directly starting from the alcohol, this method highlights the versatility of forming such ether linkages.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Benzyl Ether |

| Fluorinated Benzyl Ether Synthesis | Base, Fluorinated Benzyl Bromide | Fluorinated Benzyl Ether |

Selective Reduction Methods for Impurities

The synthesis of this compound can sometimes be accompanied by impurities that may require selective reduction for their removal. While specific methods for impurities in this compound synthesis are not extensively documented in the provided results, general principles of selective reduction can be applied. For example, if an aldehyde impurity were present, it could potentially be selectively reduced to the corresponding alcohol in the presence of the desired benzyl alcohol, although this would require careful selection of the reducing agent and conditions.

A more common scenario involves the reduction of other functional groups in the presence of the benzyl alcohol. For instance, a direct and site-selective deoxygenation of benzyl alcohol derivatives has been reported, which proceeds without the need for pre-activation of the alcohol group. chemrxiv.org This suggests that under specific catalytic conditions, other reducible groups could potentially be targeted while leaving the benzylic alcohol intact.

Catalytic Hydrogenation for Halogen Substituent Removal

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups, including the removal of halogen substituents from aromatic rings (hydrodehalogenation). A study on the aromatic hydrogenation of benzyl alcohol and its derivatives demonstrated that using a compressed CO2/water system as the solvent can significantly enhance the reaction rate while maintaining high product yields. rsc.org While the primary focus of this study was the hydrogenation of the aromatic ring, catalytic hydrogenation is also a well-established method for cleaving benzyl ether protecting groups, liberating the free alcohol. organic-chemistry.org This process typically employs a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas. organic-chemistry.org

In the context of a molecule like this compound, catalytic hydrogenation could potentially lead to the removal of the fluorine atoms from the difluoromethoxy group, although this would likely require harsh conditions. More commonly, this technique is used to remove benzyl-type protecting groups from other parts of a molecule, where the C-O bond of the ether is cleaved. organic-chemistry.org For instance, the deprotection of benzyl ethers can be achieved with palladium-catalyzed hydrogenation, yielding the alcohol and toluene. organic-chemistry.org

Substitution Reactions

The reactivity of this compound and its analogs extends to various substitution reactions, which are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are often influenced by the nature of the substituent on the aromatic ring and the reaction conditions employed.

Nucleophilic Substitution on Halogenated Analogs

While direct nucleophilic substitution on the hydroxyl group of this compound is challenging without prior activation, related transformations on analogous structures provide insight into the reactivity of the difluoromethoxy moiety. For instance, the (benzenesulfonyl)difluoromethyl anion, which can be generated in situ from difluoromethyl phenyl sulfone and a base, readily participates in nucleophilic substitution reactions. google.com This anion reacts with various electrophiles, including primary alkyl halides, elemental halogens, and perfluoroalkyl halides, in what is typically an SN2-type process. google.com

The efficiency of these reactions is dependent on several factors, as optimized for the alkylation of difluoromethyl phenyl sulfone. google.com Key variables include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the electrophile. Primary alkyl iodides generally show better reactivity compared to bromides. google.com These reactions underscore the utility of the difluoromethyl group in facilitating the formation of new chemical bonds, acting as a synthon for "CF₂=" or "CF₂H⁻" moieties. google.com

| Factor | Observation/Optimal Condition | Reference |

|---|---|---|

| Reactant Ratio (Sulfone:Alkyl Halide:Base) | Tuning of ratios is crucial for optimizing yield. | google.com |

| Reaction Temperature | Generally low temperatures, between -20 and 0°C. | google.com |

| Solvent | Tetrahydrofuran (B95107) (THF) or solvents with equivalent solvation properties. | google.com |

| Alkyl Halide Choice | Primary alkyl iodides are preferred over bromides for higher yields. | google.com |

| Base | An alkoxide is typically used to generate the carbanion. | google.com |

Site-Selective Deoxygenation of Benzyl Alcohol Derivatives

A significant transformation involving benzyl alcohol derivatives is site-selective deoxygenation, which allows for the direct removal of a hydroxyl group. chemrxiv.orgcitedrive.com A recently developed method utilizes a photocatalytic system to achieve this transformation efficiently without the need for pre-activation of the alcohol. chemrxiv.orgresearchgate.net This reaction system consists of a Hantzsch ester as a hydrogen atom donor, cesium carbonate (Cs₂CO₃) as a base, and a photocatalyst, all under photoirradiation. chemrxiv.orgcitedrive.comchemrxiv.org

This protocol has proven effective for a wide array of benzyl alcohol derivatives, including those with various functional groups such as nitriles, esters, and trifluoromethyl groups. chemrxiv.org A key aspect of this reaction's success and selectivity is the in situ and reversible acylative activation of the hydroxyl group, which plays a pivotal role in the deoxygenation process. citedrive.comchemrxiv.orgresearchgate.net The requirement of a free hydroxyl group is crucial for the reaction to proceed, as demonstrated by the selective deoxygenation of mono-benzyl-protected 1,4-benzenedimethanol. chemrxiv.org This highlights the method's high degree of site-selectivity, which is a considerable challenge in the chemistry of polyols. chemrxiv.orgchemrxiv.org

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms behind the chemical transformations of this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Investigations have focused on the electronic influence of substituents and the intricate catalytic cycles governing oxidative processes.

Influence of Electronic Properties of Substituents on Reactivity

The electronic properties of substituents on the benzyl alcohol scaffold profoundly affect its reactivity. The presence of fluorine atoms, as in the difluoromethoxy group, significantly alters the molecule's conformational preferences and hydrogen-bonding capabilities. nih.gov Theoretical and experimental studies on fluorinated benzyl alcohols have shown that ortho-fluorination typically enhances the hydrogen-bond (HB) acidity of the hydroxyl group. nih.gov This is attributed to the electron-withdrawing nature of fluorine.

| Substitution Pattern | Effect on HB Acidity | Key Intramolecular Interactions | Reference |

|---|---|---|---|

| o-Fluorination | General increase | OH···F, CH···F, CH···O | nih.gov |

| o,o'-Difluorination | Decrease observed | Strong influence on conformational landscape | nih.gov |

Role of Catalytic Cycles and Redox Couples in Oxidative Processes

The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a cornerstone transformation that can proceed through various mechanistic pathways, often involving complex catalytic cycles and redox couples.

Other approaches utilize heterogeneous catalysts, such as copper-monosubstituted phosphotungstate immobilized on a resin, for oxidant-free electrochemical oxidation. mdpi.com The proposed mechanism involves the initial adsorption of the benzyl alcohol onto the catalyst surface, followed by oxidation at the anode to yield the corresponding aldehyde. mdpi.com

On metal surfaces like palladium, the oxidation of benzyl alcohol proceeds via a benzyl alkoxide (PhCH₂O-) intermediate, formed after the initial O-H bond scission. nih.gov Subsequent C(α)-H bond cleavage leads to the adsorbed aldehyde. nih.gov

In nickel-catalyzed cross-electrophile coupling reactions, a proposed catalytic cycle involves the oxidative addition of an electrophile to a Ni(0) species, generating a Ni(II) intermediate. acs.org This complex can then interact with a benzyl radical, formed via single-electron reduction of an activated benzyl alcohol derivative, to form a chiral Ni(III) species, which then reductively eliminates to give the final product. acs.org

Photo-oxidation reactions can also proceed via radical mechanisms. nih.gov Light irradiation can generate a photoexcited intermediate from the product aldehyde, which then promotes the formation of a carbon-centered radical from the starting alcohol, thus accelerating the oxidation rate in a self-propagating cycle. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Novel Analogs and Conjugates

The synthesis of novel analogs and conjugates of 4-(difluoromethoxy)benzyl alcohol has been a key area of research, aiming to enhance potency, selectivity, and pharmacokinetic profiles. These efforts have primarily focused on modifications of the benzyl (B1604629) alcohol moiety and its integration into larger, biologically active scaffolds.

The introduction of halogen atoms into the aromatic ring of benzyl alcohol derivatives can significantly influence their properties. The difluoromethoxy group (-OCHF₂) in this compound already imparts unique electronic properties and lipophilicity. biointerfaceresearch.com Further halogenation can fine-tune these characteristics. For instance, the substitution of hydrogen with fluorine can alter the molecule's conformation and hydrogen-bond donating capacity. biointerfaceresearch.com

The addition of chlorine or bromine atoms to the benzyl ring can further modulate the electronic environment and steric bulk, which in turn affects binding affinities to biological targets. biointerfaceresearch.com The synthesis of such derivatives often involves electrophilic halogenation of the parent phenol (B47542) before the difluoromethylation and reduction steps or direct halogenation of the benzyl alcohol itself. The choice of halogen and its position on the ring are critical for optimizing biological activity, as different halogens can lead to varied interactions with protein residues. biointerfaceresearch.com

Table 1: Impact of Halogenation on Physicochemical Properties of Benzyl Alcohol Derivatives

| Substitution | Lipophilicity (logP) | Electronic Effect |

|---|---|---|

| 4-OCHF₂ | Increased | Electron-withdrawing |

| 4-OCHF₂, 3-F | Further Increased | Enhanced electron-withdrawing |

| 4-OCHF₂, 3-Cl | Significantly Increased | Strong electron-withdrawing |

The 4-(difluoromethoxy)benzyl moiety has been incorporated into quinazoline (B50416) scaffolds, a class of compounds known for their diverse biological activities, particularly as kinase inhibitors. nih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The synthesis typically involves the reaction of a 4-chloroquinazoline (B184009) with 4-(difluoromethoxy)benzylamine (B61096) or the coupling of a quinazoline precursor with a 4-(difluoromethoxy)benzyl derivative. researchgate.net

These quinazoline conjugates have been evaluated for their potential as anticancer agents by targeting various tyrosine kinases. nih.govnih.govmdpi.com The 4-(difluoromethoxy)benzyl group often occupies the ATP-binding site of the kinase, where the difluoromethoxy group can form favorable interactions with the protein. SAR studies have shown that the nature and substitution pattern of the benzyl moiety are crucial for inhibitory potency and selectivity. nih.govmdpi.com

The ether linkage is a common motif in drug molecules, and analogues of 4-(difluoromethoxy)benzyl ether have been explored to improve metabolic stability and pharmacokinetic properties. The difluoromethyleneoxy (-OCF₂-) linkage, a bioisostere of the ether linkage, has been a subject of interest. nih.gov This modification can alter the lipophilicity and electronic properties of the molecule while maintaining a similar spatial arrangement.

The synthesis of these ether analogues can be achieved through Williamson ether synthesis, coupling 4-(difluoromethoxy)benzyl bromide with a suitable alcohol or phenol. The resulting compounds have been investigated in various therapeutic areas, including as enzyme inhibitors and receptor antagonists. The replacement of a methylene (B1212753) ether with a difluoromethylene ether can lead to enhanced biological activity and improved drug-like properties.

Systematic Structural Modifications and Their Implications

Systematic structural modifications of this compound derivatives have been instrumental in elucidating the key structural features required for biological activity. These studies involve the methodical alteration of different parts of the molecule and assessing the impact on its interactions with biological targets.

The position of fluorine and other halogens on the benzyl ring of this compound derivatives has a profound effect on their molecular interactions. The difluoromethoxy group at the 4-position already influences the molecule's properties. The introduction of additional halogens at different positions can lead to distinct intramolecular and intermolecular interactions.

Table 2: Influence of Halogen Position on Receptor Binding Affinity (Illustrative)

| Compound | Halogen Position | IC₅₀ (nM) |

|---|---|---|

| Derivative A | 3-Fluoro | 50 |

| Derivative B | 2-Fluoro | 150 |

| Derivative C | 3-Chloro | 25 |

The introduction of alkyl and aryl substituents on the benzyl moiety of this compound is another important strategy for exploring the SAR. nih.govzsmu.edu.uanih.govnih.govkfupm.edu.saresearchgate.net These substitutions can modulate the steric and electronic properties of the molecule, leading to altered biological activity.

The synthesis of these derivatives can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, on a halogenated precursor of this compound. nih.gov SAR studies have shown that the size, shape, and electronic nature of the alkyl or aryl substituent are critical for determining the potency and selectivity of the resulting compounds. For instance, in the context of kinase inhibitors, a small alkyl group might be well-tolerated in a specific pocket of the ATP-binding site, while a bulky aryl group might be required for optimal π-π stacking interactions. nih.govnih.govstrath.ac.uk

Design Principles for Fluorinated Bioisosteres

The difluoromethyl group (CHF₂) and by extension, the difluoromethoxy group (-OCF₂H), have garnered significant interest as bioisosteric replacements for hydroxyl (-OH), thiol (-SH), and to some extent, amine (-NH₂) functionalities. researchgate.netresearchgate.net This strategy is rooted in the ability of the polarized C-H bond in the -OCF₂H moiety to act as a hydrogen bond donor, a critical interaction for molecular recognition at biological targets. researchgate.netbohrium.com Unlike the hydroxyl or thiol groups which are prone to metabolic oxidation, the difluoromethoxy group offers enhanced metabolic stability, making it an attractive substitute in drug design. researchgate.netprinceton.edu

The concept of the difluoromethyl group as a "lipophilic hydrogen bond donor" highlights its dual nature. researchgate.netbohrium.comacs.org While it can participate in hydrogen bonding, it also increases lipophilicity compared to a hydroxyl group, which can improve properties like membrane permeability. researchgate.netbohrium.com The replacement of a hydroxyl group with its bioisosteric difluoromethyl analogue is a tactic widely used in drug discovery to improve pharmacokinetic profiles while aiming to maintain biological potency. princeton.edu

Studies comparing the hydrogen bond donating capacity of the difluoromethyl group with other functionalities provide quantitative insight into its bioisosteric potential. The hydrogen bond acidity parameter (A) is a key metric in these comparisons. Research on a series of difluoromethyl anisoles and thioanisoles has shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline, but is a weaker donor than a hydroxyl group. bohrium.comacs.org

| Functional Group | Representative Compound | Hydrogen Bond Acidity (A) |

|---|---|---|

| Difluoromethyl (in ArOCF₂H) | Difluoromethyl anisoles | 0.085–0.126 |

| Thiol | Thiophenol | Similar to Difluoromethyl |

| Amine | Aniline | Similar to Difluoromethyl |

| Hydroxyl | Phenols/Alcohols | Stronger than Difluoromethyl |

Data sourced from studies on difluoromethyl anisoles and thioanisoles. bohrium.comacs.org

The influence of fluorination on the hydrogen bond donating capacity of adjacent functional groups is complex and not always predictable by simple inductive effects. researchgate.net It is a common assumption that the strong electron-withdrawing nature of fluorine should increase the acidity of a neighboring hydrogen bond donor (e.g., a hydroxyl group), thereby strengthening its donor capacity. nih.gov This holds true for highly fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropyl alcohol (HFIP), which are known to be very strong H-bond donors. nih.gov

However, a more nuanced picture emerges with less extensive fluorination. researchgate.net Research on conformationally restricted fluorohydrins has demonstrated that the introduction of fluorine can, contrary to expectations, lead to an attenuation of hydrogen bond acidity compared to their non-fluorinated counterparts. nih.gov This reduction in H-bond donor strength is often attributed to the formation of a weak intramolecular hydrogen bond between the fluorine atom and the hydroxyl proton (OH···F). researchgate.net This intramolecular interaction effectively reduces the availability of the proton for intermolecular hydrogen bonding.

The effect is dependent on the degree of fluorination. Studies have shown that while monofluorination of a β-fluorohydrin can decrease H-bond acidity, subsequent di- and trifluorination can lead to a successive increase in acidity. researchgate.net This highlights a delicate balance between competing electronic and conformational effects. Therefore, while the difluoromethoxy group in this compound is capable of acting as a hydrogen bond donor, its strength is modulated and ultimately weaker than the hydroxyl group it often replaces. bohrium.comacs.org This modulation is a key principle in the rational design of fluorinated bioisosteres, allowing for fine-tuning of molecular interactions. researchgate.net

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Analysis for Structural Elucidation

Modern spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of organic compounds like 4-(difluoromethoxy)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons of the -CH₂OH group are observed as a singlet at approximately δ 4.6 ppm. A broad singlet corresponding to the hydroxyl (-OH) proton is also present, though its chemical shift can vary depending on concentration and solvent.

¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0-7.5 | Multiplet |

| Benzylic (CH₂) | ~4.6 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Difluoromethoxy (CHF₂) | ~6.5 | Triplet |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the benzylic carbon (-CH₂OH) signal appears around δ 64 ppm. The aromatic carbons show a series of peaks between δ 115 and 150 ppm. The carbon of the difluoromethoxy group (-OCHF₂) is characterized by a triplet centered around δ 116 ppm due to coupling with the two fluorine atoms.

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzylic (CH₂) | ~64 | Singlet |

| Aromatic (C-O) | ~150 | Singlet |

| Aromatic (C-C) | 115-130 | Multiple Signals |

| Difluoromethoxy (CHF₂) | ~116 | Triplet |

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum displays a doublet for the two equivalent fluorine atoms of the -OCHF₂ group, with a chemical shift typically observed around -80 ppm. This signal is split into a doublet by the adjacent proton.

¹⁹F NMR Data for this compound

| Fluorine Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Difluoromethoxy (OCHF₂) | ~ -80 | Doublet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating the presence of intermolecular hydrogen bonding. nih.gov The C-O stretching vibration of the primary alcohol appears around 1010-1050 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring give rise to peaks in the 1450-1600 cm⁻¹ region. libretexts.org The strong C-F stretching bands of the difluoromethoxy group are typically found in the 1000-1100 cm⁻¹ range.

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | >3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-F Stretch | 1000-1100 |

| C-O Stretch (Alcohol) | 1010-1050 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺) in the mass spectrum of this compound confirms its molecular weight of 174.14 g/mol . nih.gov Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom to form an [M-1]⁺ peak and the loss of a hydroxyl radical to form an [M-17]⁺ peak. A significant peak is often observed at m/z 107, corresponding to the hydroxytropylium ion, which is a common rearrangement fragment for benzyl alcohols. The presence of the difluoromethoxy group will also lead to characteristic fragmentation patterns, including the loss of CHF₂O or related fragments.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [C₈H₈F₂O₂]⁺ | 174 | Molecular Ion |

| [C₈H₇F₂O₂]⁺ | 173 | [M-H]⁺ |

| [C₈H₇F₂O]⁺ | 157 | [M-OH]⁺ |

| [C₇H₇O]⁺ | 107 | Hydroxytropylium Ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Quantum Chemical and Computational Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic and electronic levels. These methods complement experimental data and offer insights into molecular behavior that can be difficult to observe directly.

Density Functional Theory (DFT) Studies of Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.netnih.govresearchgate.net For substituted benzyl alcohols, DFT calculations are instrumental in determining the most stable conformations and understanding the influence of substituents on the molecule's properties. researchgate.netresearchgate.net These studies can elucidate the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity and interactions. researchgate.netsemanticscholar.org

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly DFT, are frequently employed to predict various spectroscopic parameters. researchgate.net This includes forecasting NMR chemical shifts and coupling constants, which are fundamental for interpreting experimental NMR spectra. researchgate.net Theoretical calculations can also predict vibrational frequencies, aiding in the assignment of bands in infrared (IR) and Raman spectra. The correlation between predicted and experimental spectroscopic data serves as a critical validation of the computational model's accuracy. researchgate.net

Application of Computational Drug Design Methodologies

The principles of computational chemistry are foundational to modern computer-aided drug design (CADD). nih.govemanresearch.orgnih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major approaches. emanresearch.org In SBDD, the three-dimensional structure of a biological target is used to design or screen for molecules that can bind to it effectively. emanresearch.orgddg-pharmfac.net Computational techniques like molecular docking are used to predict the binding mode and affinity of a ligand, such as a derivative of this compound, to a protein's active site. emanresearch.orgddg-pharmfac.net These methods allow for the virtual screening of large compound libraries and the optimization of lead compounds to improve their pharmacological properties. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Molecular Architectures

As an organic building block, 4-(Difluoromethoxy)benzyl alcohol provides a versatile scaffold for chemists to elaborate upon. Its two primary functional groups—the hydroxyl (-OH) and the difluoromethoxy-substituted phenyl ring—offer multiple reaction sites for building larger and more complex chemical structures.

The unique electronic properties of the difluoromethoxy group make this alcohol a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). The -OCHF₂ group can act as a bioisostere for other functional groups, enhancing a drug molecule's potency, selectivity, or pharmacokinetic profile.

Detailed research findings from patent literature demonstrate its direct application. For instance, the corresponding aldehyde, 4-(difluoromethoxy)benzaldehyde (B1349792), which is directly synthesized from the alcohol, has been used as a key intermediate in the creation of piperazine (B1678402) compounds designed to act as histamine (B1213489) H3 receptor antagonists nih.gov. Furthermore, [4-(difluoromethoxy)phenyl]methanol is explicitly listed as a building block in the development of novel compounds intended to mediate protein degradation, a cutting-edge area of therapeutic research google.com. These examples underscore its role in creating sophisticated molecules with potential therapeutic applications.

In the field of agrochemicals, the introduction of fluorine atoms into a molecule is a widely used strategy to increase biological efficacy. This compound is supplied to the agricultural industry as an intermediate for this purpose acs.org. The difluoromethoxy moiety can enhance the metabolic stability of a potential pesticide, leading to longer-lasting effects in the field.

It serves as a building block for complex pesticidal molecules, such as certain pyrazole (B372694) carboxamides, which are a significant class of modern fungicides and insecticides nih.gov. While specific public-domain synthetic routes starting directly from this alcohol to a final registered agrochemical are often proprietary, its role as a foundational intermediate is well-established within the industry's research and development pipelines.

Development of Specialty Chemicals and Functional Materials

The influence of the difluoromethoxy group extends beyond biologically active molecules into the realm of materials science and specialty chemicals, where precise molecular properties are required to achieve desired functions.

Specialty chemical formulations for applications such as advanced coatings, lubricants, and electronic materials often require components with high thermal stability and specific solubility characteristics. Fluorinated compounds are known to possess these attributes acs.org. The inclusion of the difluoromethoxy group can enhance the performance of a formulation by modifying its surface tension, polarity, and resistance to chemical or thermal degradation. As a result, this compound is a target for research into formulations where standard hydrocarbon-based chemicals fall short.

As a functionalized monomer or molecular building block, this compound can be incorporated into polymers and other materials to impart unique properties acs.org. The presence of the C-F bonds can significantly alter a material's characteristics, leading to:

Increased thermal stability and chemical resistance.

Modified optical properties, such as the refractive index.

Enhanced hydrophobicity or lipophobicity, creating surfaces with tailored wettability.

These properties are highly sought after in the production of advanced polymers, liquid crystals, and other functional materials designed for specialized applications in electronics, aerospace, and engineering.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 170924-50-2 |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.14 g/mol |

| Appearance | Solid / Liquid |

| Purity | Typically ≥97% |

This data is compiled from various chemical supplier sources. acs.org

Table 2: Applications as a Synthetic Building Block

| Field | Application | Resulting Compound Class | Reference |

| Pharmaceuticals | Precursor for Histamine H3 Receptor Antagonists | Piperazine Derivatives | nih.gov |

| Pharmaceuticals | Building Block for Protein Degraders | Complex Heterocycles | google.com |

| Agrochemicals | Intermediate for Fungicides/Insecticides | Pyrazole Carboxamides | nih.gov |

| Materials Science | Monomer for Advanced Polymers | Specialty Fluoropolymers | acs.org |

Biological and Pharmacological Research Applications of Derivatives

Investigation of Bioactivity and Molecular Interactions

The biological and pharmacological activities of derivatives incorporating the 4-(difluoromethoxy)benzyl moiety are systematically evaluated through a variety of research methodologies. These studies aim to understand how these compounds interact with biological systems at a molecular level.

In vitro screening is a foundational step in drug discovery, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. scholarsresearchlibrary.com For derivatives of 4-(difluoromethoxy)benzyl alcohol, these assays are crucial for identifying promising candidates for further development.

One common method is the MTT assay , a colorimetric technique used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. scholarsresearchlibrary.com This assay is frequently employed to screen for potential anticancer agents. For instance, novel bis-benzimidazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including lung (NCI-H522, NCI-H23) and breast (MDA-MB-453, MDA-MB-468) cancer lines, using this method. scholarsresearchlibrary.com

In the context of antitubercular drug discovery, the Microplate Alamar Blue Assay (MABA) is a widely used screening method. nih.gov This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The assay relies on a color change to indicate bacterial growth, providing a clear measure of a compound's efficacy. nih.gov

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of most drugs. nih.gov Because of this, assessing the potential of new chemical entities to inhibit CYP450 isoforms is a critical step in drug development to avoid adverse drug-drug interactions. nih.govresearchgate.net Inhibition can be reversible (competitive or non-competitive) or irreversible, often referred to as time-dependent inhibition (TDI) or mechanism-based inhibition (MBI). nih.govsolvobiotech.com

Mechanism-based inhibition is particularly concerning as it involves the metabolic activation of the inhibitor by a CYP enzyme into a reactive species that forms a stable complex with the enzyme, leading to a long-lasting loss of function. nih.gov Studies to determine CYP450 inhibition are typically conducted using human liver microsomes, which contain a mixture of these enzymes. solvobiotech.comnih.gov By incubating the test compound with microsomes and specific probe substrates for each major CYP isoform (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5), researchers can determine the inhibitory profile of the compound. solvobiotech.com The introduction of a difluoromethoxy group can be a strategy to improve metabolic stability and reduce the potential for such interactions. researchgate.net

Cytotoxicity assays are essential for evaluating the potential of a compound to be developed into a therapeutic agent, particularly for anticancer drugs. scholarsresearchlibrary.com These assays measure the degree to which a substance can cause damage to cells. The results are often expressed as the IC₅₀ value, which is the concentration of the drug required to inhibit cell growth by 50%. nih.gov

For example, a series of N-substituted-4-benzylphthalazin-1-one derivatives were evaluated for their anti-proliferative activity against human hepatocellular carcinoma (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.gov To assess selectivity, the cytotoxicity of these compounds is also often tested against normal, non-cancerous cell lines, such as the human lung fibroblast cell line MRC5. nih.gov A compound that is highly cytotoxic to cancer cells but shows low toxicity to normal cells is considered a promising candidate for further investigation. nih.gov In addition to determining IC₅₀ values, these studies can also explore the mechanism of cell death, such as apoptosis (programmed cell death), by measuring the levels of key proteins like Bcl-2 and Bax. nih.gov

Medicinal Chemistry and Drug Discovery Efforts

The unique properties of the 4-(difluoromethoxy)benzyl group make it a valuable component in medicinal chemistry for the design of new drugs with improved characteristics.

The process of designing new pharmaceutical candidates is a complex endeavor that involves creating molecules with specific biological activities and favorable physicochemical properties. nih.gov The 4-(difluoromethoxy)benzyl moiety is an attractive structural motif for this purpose. The difluoromethoxy group is known to increase metabolic stability by blocking potential sites of oxidation on the aromatic ring. researchgate.netnih.gov

An example of this is the design and synthesis of novel phthalazinone derivatives as potential anticancer agents. nih.gov In one study, researchers synthesized a series of N-substituted-4-phenyl/benzylphthalazin-1-ones. The structure-activity relationship (SAR) was explored, leading to the identification of compounds with potent activity against liver cancer cells. Compound 19d from this series, for example, demonstrated an IC₅₀ value of 1.2 µM against the HepG2 cell line, making it significantly more potent than the standard drug doxorubicin (B1662922) in that specific assay. nih.gov

The synthesis of these candidates often involves multi-step chemical reactions. For instance, the synthesis of furan-based antitubercular agents involved a Suzuki-Miyaura coupling reaction to connect the phenyl ring to the furan (B31954) core, followed by hydrolysis to yield the final carboxylic acid derivative. nih.gov

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov An attractive strategy is to target enzymes essential for the survival of Mycobacterium tuberculosis but absent in humans, such as the salicylate (B1505791) synthase MbtI. nih.gov

The 4-(difluoromethoxy)benzyl group has been incorporated into molecules designed to inhibit MbtI. The difluoromethoxy group can enhance the metabolic stability of these compounds, a critical attribute for any potential drug. nih.govresearchgate.net For example, modifications to known MbtI inhibitors led to the development of new furan-based analogues. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the phenyl ring are crucial for both enzymatic inhibition and whole-cell activity against M. tuberculosis. nih.govnih.gov The goal is to create compounds that not only potently inhibit the target enzyme but also possess favorable pharmacokinetic properties to be effective in vivo. nih.gov

Research into Anticonvulsant Activities of Benzyl (B1604629) Alcohol Derivatives

The search for novel antiepileptic drugs is driven by the need to overcome the limitations of current treatments, such as drug resistance and adverse side effects. In this context, derivatives of benzyl alcohol have been explored for their anticonvulsant properties.

Research has shown that certain aminoalkanol derivatives of 4-(benzyloxy)benzyl alcohol exhibit significant anticonvulsant activity in preclinical models. nih.gov Specifically, compounds derived from (R,S)- and S-(+)-2-amino-1-butanol, 3-amino-3-methyl-1-butanol, and S-(+)-2-amino-3-methyl-1-butanol demonstrated 100% protection against maximal electroshock (MES)-induced seizures in mice at a dose of 30 mg/kg without showing neurotoxicity. nih.gov Another derivative, 4-[4-(Benzyloxy)benzyl]amino-1-butanol, was found to be active in both the MES and subcutaneous pentylenetetrazole (scMet) tests. nih.gov

Furthermore, studies on quinazolin-4(3H)-one derivatives have revealed that substitutions at specific positions influence their anticonvulsant potential. mdpi.com For instance, compounds with a benzyl group at the 3-position of the quinazolinone ring were found to have higher lipophilicity, which could enhance their ability to cross biological membranes and reach their target sites. mdpi.com The anticonvulsant activity of these derivatives is believed to be mediated, at least in part, through the GABAergic system. mdpi.comnih.gov

Isatin-based derivatives have also been investigated as potential anticonvulsant agents. nih.gov A series of isatin-containing compounds demonstrated notable protection in both MES and pentylenetetrazole (PTZ) induced seizure models in mice, with low levels of neurotoxicity. nih.gov The substitution pattern on the phenyl ring of these derivatives was found to influence their activity, with methoxylated derivatives showing significant anti-seizure effects. nih.gov

The table below summarizes the anticonvulsant activity of selected benzyl alcohol and related derivatives.

| Compound Type | Test Model | Key Findings | Reference |

| 4-(Benzyloxy)benzyl aminoalkanol derivatives | MES, scMet (mice, rats) | 100% anti-MES protection at 30 mg/kg for several derivatives. nih.gov | nih.gov |

| Quinazolin-4(3H)-one derivatives | PTZ-induced seizures | Benzyl-substituted compounds showed higher lipophilicity. mdpi.com | mdpi.com |

| Isatin-based derivatives | MES, PTZ (mice) | Significant anti-seizure activity with low neurotoxicity. nih.gov | nih.gov |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, scPTZ (mice) | Compound 4g showed potent activity with ED50 values of 23.7 and 18.9 mg/kg, respectively. nih.gov | nih.gov |

| Triazolopyrimidine derivatives | MES, PTZ | Compound 6d was highly potent with ED50 of 15.8 and 14.1 mg/kg, respectively. frontiersin.org | frontiersin.org |

Exploration of Antileishmanial Activity in Quinazoline (B50416) Derivatives

Leishmaniasis is a parasitic disease that poses a significant health problem in many parts of the world. The development of new, effective, and safe antileishmanial drugs is a critical research area. Quinazoline derivatives have emerged as a promising scaffold for the development of such agents. chemrxiv.orgnih.govnih.govmdpi.com

Research has shown that the introduction of a difluoromethoxy group can influence the conformational properties of molecules, which in turn can affect their biological activity. researchgate.net Studies on quinazoline derivatives have demonstrated that modifications to this scaffold can lead to potent antileishmanial agents. researchgate.net For example, some 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones have shown significant in vitro activity against Leishmania donovani, with some compounds being more potent than the standard drug miltefosine. nih.gov

The general structure of quinazoline and its derivatives has been shown to be versatile, with various substitutions leading to a range of biological activities, including antiprotozoal effects. mdpi.comnih.gov The antileishmanial activity of these compounds is often evaluated against both the promastigote and amastigote stages of the Leishmania parasite. nih.gov

The following table presents data on the antileishmanial activity of certain quinazoline derivatives.

| Compound Series | Parasite Strain | Key Findings | Reference |

| Quinazoline-2,4,6-triamine derivatives | Leishmania mexicana | N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine showed activity on promastigotes and intracellular amastigotes with low cytotoxicity. nih.gov | nih.gov |

| 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Leishmania donovani | (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was significantly more active than miltefosine. nih.gov | nih.gov |

| Mono and bis-quinazolinone derivatives | L. donovani, L. major | Showed poor to moderate antileishmanial activity, suggesting a need for structural redesign. nih.gov | nih.gov |

Agrochemical Research and Development Applications

In addition to its applications in pharmacological research, derivatives of this compound are also being explored for their potential use in agriculture, particularly in the development of new herbicides and fungicides.

Synthesis and Evaluation of Herbicides and Fungicides

The constant need for new and effective crop protection agents drives research into novel chemical scaffolds. Pyrazole-containing compounds, for instance, are widely used in the development of pesticides. nih.gov

Research into pyrazole (B372694) carboxamide derivatives containing a difluoromethyl group has shown promising results. These compounds have been found to exhibit significant antifungal activity against various plant pathogens. nih.govnih.gov For example, certain pyrazole carboxamides have demonstrated high efficacy against Rhizoctonia solani, the fungus that causes rice sheath blight. nih.gov The mechanism of action for some of these fungicides has been identified as the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govepa.gov

Similarly, pyrazole-based compounds have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of herbicides. nih.gov By combining structural features from existing herbicides, researchers have developed new pyrazole derivatives with strong herbicidal activity against problematic weeds. nih.gov The substitution pattern on the pyrazole and phenyl rings is crucial for their biological activity. nih.gov

The table below highlights some of the herbicidal and fungicidal activities of pyrazole derivatives.

| Compound Class | Target Organism | Key Findings | Reference |

| Pyrazole Carboxamides | Rhizoctonia solani | Compound SCU2028 showed an EC50 value of 0.022 mg/L. nih.gov | nih.gov |

| Pyrazole Carboxamides (with benzimidazole (B57391) moiety) | Botrytis cinerea | Compounds A7 and B11 had EC50 values of 0.79 µg/mL and 0.56 µg/mL, respectively. nih.gov | nih.gov |

| Pyrazole-based PPO-inhibitors | Amaranthus species | Showed strong in vitro and in vivo activity against economically important weeds. nih.gov | nih.gov |

| Phenylpyridine-containing Pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Compounds 6a and 6c showed moderate post-emergence herbicidal activity. nih.gov | nih.gov |

Assessment as Pesticide Formulating Agents and Adjuvants for Active Ingredient Performance

Beyond being the basis for active ingredients, benzyl alcohol and its derivatives can also play a role in the formulation of pesticides. justia.comufl.edu An adjuvant is a substance added to a pesticide formulation or tank mix to improve the performance of the active ingredient. usda.govnih.govpurdue.edu

Benzyl alcohol itself has been found to have herbicidal properties and can be used as a systemic herbicide. google.comgoogle.com Furthermore, the Environmental Protection Agency (EPA) has granted a residue tolerance exemption for benzyl alcohol when used as an inert ingredient (adjuvant) in pesticide formulations applied to crops. agribusinessglobal.comfederalregister.gov This allows for its use to enhance the efficacy of other active ingredients. agribusinessglobal.comcjbappliedtechnologies.com

Testing has shown that benzyl alcohol, when used as an adjuvant or as an in-can ingredient, can boost the performance of pesticide active ingredients and may help in combating resistance. agribusinessglobal.comcjbappliedtechnologies.com The use of such adjuvants can improve the spreading, sticking, and penetration of the pesticide on the target plant surface. usda.govpurdue.edu

Q & A

Q. What are the common synthetic routes for preparing 4-(Difluoromethoxy)benzyl alcohol, and what factors influence reaction efficiency?

The synthesis typically involves:

- Reduction of benzaldehyde derivatives : For example, reducing 4-(Difluoromethoxy)-3-fluorobenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

- Substitution reactions : Reacting 4-hydroxybenzyl alcohol with difluoromethylating agents like ClCF₂OCH₃ under basic conditions .

Key factors affecting efficiency include solvent polarity, catalyst selection (e.g., transition metals for cross-coupling), and reaction temperature. Incomplete substitution or over-reduction can occur if stoichiometry is poorly controlled .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove unreacted starting materials.

- Column chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (e.g., 20–40% v/v) to separate polar byproducts.

- Distillation : For large-scale purification, vacuum distillation minimizes thermal decomposition .

Q. How does the difluoromethoxy group influence the compound’s stability and reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of the difluoromethoxy group increases electrophilicity at the benzyl position, enhancing reactivity in nucleophilic substitutions. However, it also improves metabolic stability due to reduced susceptibility to oxidative degradation by cytochrome P450 enzymes. This contrasts with methoxy or ethoxy analogs, which are more prone to demethylation .

Advanced Research Questions

Q. What analytical methods (e.g., NMR, HPLC) are most effective for characterizing this compound, and how can spectral data be interpreted?

- ¹⁹F NMR : The difluoromethoxy group shows a characteristic triplet (J = 72–75 Hz) between δ -80 to -85 ppm.

- ¹H NMR : The benzyl CH₂OH protons appear as a singlet (~δ 4.6 ppm) due to splitting by fluorine atoms.

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to confirm purity and molecular ion peaks (e.g., [M+H]+ at m/z 175) .

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound derivatives?

Contradictions often arise from solvent effects or catalyst choice . For example:

- Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may promote side reactions.

- Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity but require strict anhydrous conditions.

Systematic optimization using Design of Experiments (DoE) can identify critical parameters like temperature and ligand ratios .

Q. What are the mechanistic implications of the difluoromethoxy group’s electronic effects on oxidation or reduction pathways?

The strong electron-withdrawing effect stabilizes intermediates during oxidation (e.g., to 4-(Difluoromethoxy)benzoic acid) by delocalizing negative charge. In contrast, reductions (e.g., to toluene derivatives) require harsher conditions (e.g., H₂/Pd-C at 60°C) due to decreased electron density at the benzyl position .

Q. What strategies mitigate decomposition during storage of this compound, considering its sensitivity to light or moisture?

- Storage : Under nitrogen or argon in amber glass vials at -20°C.

- Stabilizers : Add 1–2% (w/w) of antioxidants like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation.

- Desiccants : Use molecular sieves (3Å) to control humidity .